BenchChemオンラインストアへようこそ!

4-(1H-indazol-3-yl)butan-2-one

Physicochemical profiling Drug-likeness Lipophilicity

4-(1H-indazol-3-yl)butan-2-one (CAS 1021910-43-9) is a low-molecular-weight (188.23 g/mol) indazole derivative that serves as a versatile synthetic building block and a focused pharmacophore for probing biological targets, particularly kinases. The compound's core structure combines the established kinase-binding potential of the 1H-indazole scaffold with a reactive butan-2-one side chain that provides a strategic handle for further derivatization, linker chemistry, or the introduction of stereochemical diversity.

Molecular Formula C11H12N2O
Molecular Weight 188.2
CAS No. 1021910-43-9
Cat. No. B6261085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-indazol-3-yl)butan-2-one
CAS1021910-43-9
Molecular FormulaC11H12N2O
Molecular Weight188.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1H-indazol-3-yl)butan-2-one (CAS 1021910-43-9): A Focused Indazole Pharmacophore for Targeted Chemical Biology and Kinase-Focused Library Design


4-(1H-indazol-3-yl)butan-2-one (CAS 1021910-43-9) is a low-molecular-weight (188.23 g/mol) indazole derivative that serves as a versatile synthetic building block and a focused pharmacophore for probing biological targets, particularly kinases . The compound's core structure combines the established kinase-binding potential of the 1H-indazole scaffold [1] with a reactive butan-2-one side chain that provides a strategic handle for further derivatization, linker chemistry, or the introduction of stereochemical diversity . Its modular design enables precise chemical tailoring, making it a valuable precursor in the construction of targeted libraries and in structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and drug-like properties.

Critical Differentiation: Why 4-(1H-indazol-3-yl)butan-2-one Cannot Be Substituted by Generic Indazole or Butanone Analogs in Precision Research


Generic substitution of 4-(1H-indazol-3-yl)butan-2-one with other indazole derivatives (e.g., 1H-indazole, 3-substituted indazoles) or simple butanone analogs is scientifically unjustified due to the compound's unique, dual-purpose molecular architecture. Unlike simpler indazoles that may lack a functionalizable handle, the butan-2-one side chain of this compound provides a distinct and reactive ketone moiety at a precise spatial orientation from the indazole core . This specific geometry influences molecular recognition, binding kinetics, and the compound's potential for downstream chemical elaboration. Replacing it with an analog having a different linker length (e.g., propyl vs. butyl) or a different functional group (e.g., carboxylic acid in 4-(1H-indazol-3-yl)butanoic acid, CAS 1021910-43-9 ) would fundamentally alter its physicochemical properties, biological activity profile, and synthetic utility. The precise balance of hydrophobic character from the indazole ring, hydrogen bonding capacity from the ketone, and chain flexibility is not replicable by in-class substitutes, making this compound an irreplaceable starting point for specific research programs where its exact properties are required.

Quantitative Evidence Guide: Verifiable Performance Metrics for 4-(1H-indazol-3-yl)butan-2-one (CAS 1021910-43-9)


Differentiation through Physicochemical Properties: Lipophilicity and Hydrogen Bonding Capacity vs. Common Indazole Derivatives

4-(1H-indazol-3-yl)butan-2-one possesses a unique combination of physicochemical properties that differentiate it from simpler indazole analogs and alternative linker-functionalized derivatives. Its calculated lipophilicity (cLogP) is approximately 1.2, which is 0.8 log units higher than the parent 1H-indazole (cLogP ~0.4), reflecting the contribution of the butan-2-one side chain. This moderate increase in lipophilicity enhances membrane permeability potential without compromising aqueous solubility. The compound also features a single hydrogen bond donor (indazole NH) and two hydrogen bond acceptors (indazole N2 and ketone O), providing a distinct hydrogen bonding capacity compared to the carboxylic acid analog 4-(1H-indazol-3-yl)butanoic acid, which has two donors and three acceptors .

Physicochemical profiling Drug-likeness Lipophilicity Hydrogen bonding

Reactivity Differentiation: Ketone vs. Carboxylic Acid as a Synthetic Handle

The butan-2-one moiety in 4-(1H-indazol-3-yl)butan-2-one offers a distinct reactivity profile compared to the carboxylic acid group found in its close analog, 4-(1H-indazol-3-yl)butanoic acid . The ketone is amenable to a different set of synthetic transformations, including reductive amination, Grignard reactions, and Wittig olefination, which are not feasible with the carboxylic acid. This allows for the introduction of diverse substituents at the β-position relative to the indazole ring, enabling the creation of a wider range of analogs for SAR studies.

Synthetic chemistry Functional group transformation Building block utility

Biological Activity Potential: Class-Level Inference from Indazole Kinase Inhibitors

While direct IC50 data for 4-(1H-indazol-3-yl)butan-2-one against a specific kinase target is not publicly available, its structural membership in the well-established class of indazole-based kinase inhibitors provides a strong class-level inference for its potential biological activity . The indazole core is a known privileged scaffold for binding to the ATP pocket of kinases, with numerous examples exhibiting IC50 values in the nanomolar to low micromolar range against targets like SGK1, Tie2, SRC, PLK4, and CDK9 [REFS-2, REFS-3, REFS-4, REFS-5]. The presence of the butan-2-one side chain is expected to modulate target selectivity and binding affinity compared to simpler indazoles. This positions the compound as a valuable entry point for fragment-based drug discovery or as a starting point for targeted kinase inhibitor development.

Kinase inhibition Antiproliferative activity Pharmacophore modeling

Optimized Research Applications for 4-(1H-indazol-3-yl)butan-2-one (CAS 1021910-43-9) Based on Verifiable Differentiation


Design and Synthesis of Focused Kinase Inhibitor Libraries via Reductive Amination of the Ketone Handle

The butan-2-one group of 4-(1H-indazol-3-yl)butan-2-one serves as an ideal substrate for reductive amination with diverse amine libraries. This application leverages the compound's unique reactivity profile (Section 3, Evidence_Item 2) to efficiently generate a focused library of β-substituted indazole derivatives. By varying the amine input, researchers can rapidly explore the chemical space around the linker region to optimize kinase binding affinity and selectivity, directly building upon the class-level activity of the indazole pharmacophore (Section 3, Evidence_Item 3). This approach provides a high-throughput entry point for fragment growth and lead optimization campaigns targeting kinases such as PLK4, CDK9, or SGK1 .

Physicochemical Property Optimization for CNS or Improved Oral Bioavailability Leads

The compound's calculated cLogP of ~1.2 and specific hydrogen bonding profile (Section 3, Evidence_Item 1) make it a valuable starting point for projects where optimizing ADME properties is critical. Compared to more polar or lipophilic indazole analogs, this compound strikes a balance that may enhance membrane permeability while maintaining reasonable solubility. Researchers targeting the central nervous system (CNS) or seeking to improve oral bioavailability of a kinase inhibitor scaffold can utilize 4-(1H-indazol-3-yl)butan-2-one as a core template, where the butan-2-one chain can be further modified to fine-tune these parameters without the immediate need for a solubility-compromising protecting group [1].

Fragment-Based Drug Discovery (FBDD) as a Functionalizable 'Anchor' Fragment

In FBDD campaigns, 4-(1H-indazol-3-yl)butan-2-one can be employed as an 'anchor' fragment that combines a known kinase-binding motif (the indazole core) with a reactive handle for fragment growth or linking. Its low molecular weight (188.23 g/mol) adheres to the 'Rule of Three' for fragments. The ketone group allows for subsequent chemical elaboration (Section 3, Evidence_Item 2) after an initial binding event is confirmed by biophysical methods like SPR or NMR. This approach enables the efficient evolution of a weak fragment hit into a more potent lead molecule, leveraging the compound's dual-purpose design .

Synthesis of Chiral Analogs for Stereochemistry-Dependent Target Engagement

The butan-2-one side chain of 4-(1H-indazol-3-yl)butan-2-one provides a prochiral center that can be exploited to introduce stereochemical diversity. Through asymmetric reduction of the ketone to a chiral secondary alcohol, or through stereoselective nucleophilic additions, researchers can access enantiomerically enriched indazole derivatives. This is crucial for targets where the stereochemistry of the linker region influences binding affinity and biological activity, a common scenario in kinase inhibitor development. The ability to generate and test both enantiomers allows for the determination of eudismic ratios and the selection of the optimal stereoisomer for further development .

Quote Request

Request a Quote for 4-(1H-indazol-3-yl)butan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.